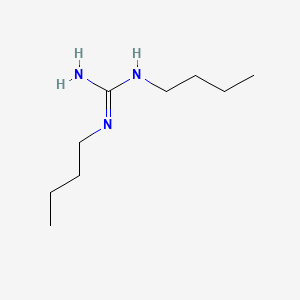
Guanidine, N,N'-dibutyl-
Descripción general
Descripción
“Guanidine, N,N’-dibutyl-” is a guanidine derivative . Guanidine is a strong organic base used in laboratory research as a protein denaturant . It is found in the urine as a normal product of protein metabolism .
Synthesis Analysis
The synthesis of guanidines has been a topic of interest due to their applications in various fields . The synthesis methods include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . A one-pot synthesis approach towards N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has also been reported .
Mecanismo De Acción
Target of Action
Guanidine, N,N’-dibutyl- primarily targets several proteins and enzymes in the body. Some of the known targets include Aldehyde dehydrogenase, mitochondrial; Ribonuclease pancreatic; DNA; Disks large homolog 4; Lysozyme; Guanidinoacetate N-methyltransferase; and Arginase . These targets play crucial roles in various biological processes, including metabolism, protein synthesis, and cellular signaling .
Mode of Action
Guanidine, N,N’-dibutyl- interacts with its targets in a variety of ways. For instance, it acts as an inhibitor for Aldehyde dehydrogenase, mitochondrial . Guanidine apparently enhances the release of acetylcholine following a nerve impulse and also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine, N,N’-dibutyl- affects several biochemical pathways. It plays a crucial role in the metabolism of living organisms . Topics include nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources .
Pharmacokinetics
Guanidine, N,N’-dibutyl- is rapidly absorbed and distributed in the body . The half-life of Guanidine, N,N’-dibutyl- is approximately 7-8 hours, suggesting that it remains in the body for a significant period before being eliminated .
Result of Action
The molecular and cellular effects of Guanidine, N,N’-dibutyl- action are primarily related to its interaction with its targets. For instance, by enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes, it can affect muscle function . It is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .
Action Environment
The action, efficacy, and stability of Guanidine, N,N’-dibutyl- can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Guanidine, N,N’-dibutyl-, which can in turn influence its interaction with its targets . Additionally, factors such as temperature and the presence of other molecules can also affect the action of Guanidine, N,N’-dibutyl- .
Safety and Hazards
Guanidine can cause severe gastrointestinal symptoms (nausea, vomiting, and diarrhea), bone marrow suppression, renal insufficiency, and other hematologic abnormalities (anemia, leucopenia). Severe guanidine intoxication is characterized by nervous hyperirritability, fibrillary tremors, and convulsive contractions of muscle, salivation, vomiting, diarrhea, hypoglycemia, and circulatory disturbances .
Direcciones Futuras
Guanidine-based compounds have found application in a diversity of biological activities . The design, synthesis, and application of guanidinium-based ionic liquid have attracted much attention of scholars at home and abroad . Various cyclic and acyclic guanidinium-based ionic liquids (GBILs) have been developed and applied in many fields .
Propiedades
IUPAC Name |
1,2-dibutylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEJAEDEMWCUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563856 | |
| Record name | N,N''-Dibutylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34331-58-3, 57028-96-3 | |
| Record name | N,N''-Dibutylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | poly(hexamethyleneguanide) hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B8181518.png)
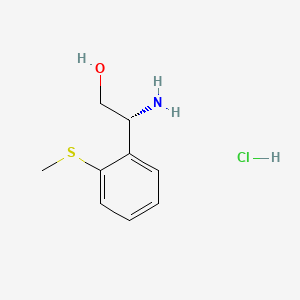
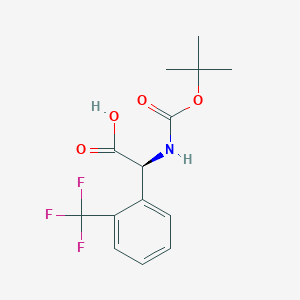

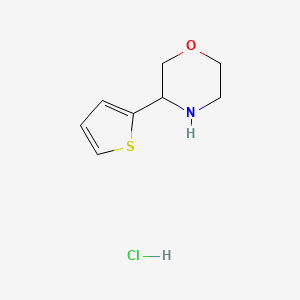
![Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B8181564.png)



![3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone](/img/structure/B8181605.png)
![Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-](/img/structure/B8181615.png)
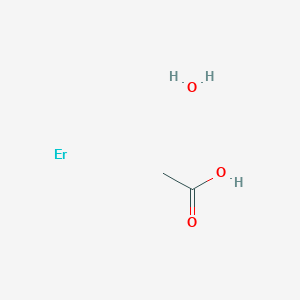
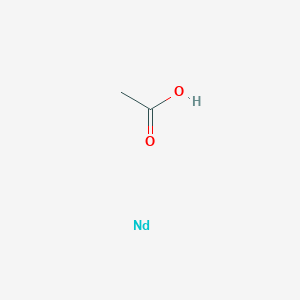
![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)